molecular formula C8H16ClNO2 B13606773 1,5-Dioxa-8-azaspiro[5.5]undecanehydrochloride CAS No. 2792185-96-5

1,5-Dioxa-8-azaspiro[5.5]undecanehydrochloride

Cat. No.: B13606773
CAS No.: 2792185-96-5
M. Wt: 193.67 g/mol
InChI Key: JBGKPSUYPQYBBQ-UHFFFAOYSA-N
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Description

1,5-Dioxa-8-azaspiro[5.5]undecane hydrochloride is a chemical compound with the molecular formula C8H15NO2.ClH and a molecular weight of 193.67 g/mol . This compound is part of the spiro compound family, characterized by a unique spirocyclic structure where two rings are connected through a single atom. The presence of oxygen and nitrogen atoms in its structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dioxa-8-azaspiro[5.5]undecane hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with an amine in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

1,5-Dioxa-8-azaspiro[5.5]undecane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

1,5-Dioxa-8-azaspiro[5.5]undecane hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-dioxa-8-azaspiro[5.5]undecane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dioxa-8-azaspiro[5.5]undecane hydrochloride
  • 1,7-Dioxaspiro[5.5]undecane
  • 1,4-Dioxa-9-azaspiro[5.5]undecane hydrochloride

Uniqueness

1,5-Dioxa-8-azaspiro[5.5]undecane hydrochloride is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

2792185-96-5

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

1,5-dioxa-8-azaspiro[5.5]undecane;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c1-3-8(7-9-4-1)10-5-2-6-11-8;/h9H,1-7H2;1H

InChI Key

JBGKPSUYPQYBBQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CNC1)OCCCO2.Cl

Origin of Product

United States

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